molecular formula C16H23NO3 B12535290 1-(2-Nitroethenyl)-4-(octyloxy)benzene CAS No. 663949-39-1

1-(2-Nitroethenyl)-4-(octyloxy)benzene

Cat. No.: B12535290
CAS No.: 663949-39-1
M. Wt: 277.36 g/mol
InChI Key: IGPDKBYXRIVZLA-UHFFFAOYSA-N
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Description

1-(2-Nitroethenyl)-4-(octyloxy)benzene is an organic compound characterized by the presence of a nitroethenyl group and an octyloxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2-Nitroethenyl)-4-(octyloxy)benzene typically involves the reaction of 4-(octyloxy)benzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.

Synthetic Route:

    Reactants: 4-(octyloxy)benzaldehyde and nitromethane.

    Catalyst: Sodium hydroxide.

    Conditions: Reflux.

Industrial Production:

Chemical Reactions Analysis

1-(2-Nitroethenyl)-4-(octyloxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the oxidizing agent used.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Varies depending on the oxidizing agent.

    Substitution: Nitrating agents, sulfonating agents, halogens.

Major Products:

    Reduction: 1-(2-Aminoethenyl)-4-(octyloxy)benzene.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Nitroethenyl)-4-(octyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.

    Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Nitroethenyl)-4-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro group can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Nitroethenyl)-4-(octyloxy)benzene can be compared with other similar compounds, such as:

    1-Ethoxy-3-(2-nitroethenyl)benzene: Similar structure but with an ethoxy group instead of an octyloxy group.

    Benzene, 1-(2-nitroethenyl)-3-phenoxy: Contains a phenoxy group instead of an octyloxy group.

Uniqueness: The presence of the octyloxy group in this compound imparts unique solubility and hydrophobic properties, making it distinct from its analogs.

Properties

CAS No.

663949-39-1

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-(2-nitroethenyl)-4-octoxybenzene

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-14-20-16-10-8-15(9-11-16)12-13-17(18)19/h8-13H,2-7,14H2,1H3

InChI Key

IGPDKBYXRIVZLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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